molecular formula C15H17NO B13313085 2-(Benzyloxy)-4,5-dimethylaniline

2-(Benzyloxy)-4,5-dimethylaniline

Cat. No.: B13313085
M. Wt: 227.30 g/mol
InChI Key: VBOGDJISERJHIU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-dimethylaniline (CAS 1227873-62-2) is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . This aniline derivative is characterized by a benzyloxy group at the 2-position and methyl groups at the 4- and 5-positions of the benzene ring, making it a valuable building block in synthetic organic and medicinal chemistry. Its primary research application is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, structurally related benzyloxy-substituted anilines are utilized in the synthesis of novel 2-aryl-4-benzoyl-imidazoles (ABI), which are potent antiproliferative agents . These compounds have demonstrated nanomolar activity in inhibiting cancer cell growth by functioning as tubulin polymerization inhibitors, effectively disrupting microtubule formation and blocking cell mitosis . Researchers value this compound for its role in exploring new therapeutic agents, particularly in oncology research for targeting drug-resistant tumors. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4,5-dimethyl-2-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3

InChI Key

VBOGDJISERJHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,5-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like toluene or ethanol, and the mixture is heated to facilitate the formation of the benzyloxy group.

Another approach involves the use of benzyl bromide instead of benzyl chloride, with similar reaction conditions. The choice of solvent and temperature can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzyloxy)-4,5-dimethylaniline may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)-4,5-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Key Applications
2-(Benzyloxy)-4,5-dimethylaniline C₁₅H₁₇NO 227.31 2-OBz, 4-CH₃, 5-CH₃ Low Pharma intermediates, dyes
4,5-Dimethoxy-2-methylaniline C₉H₁₃NO₂ 167.21 4-OCH₃, 5-OCH₃, 2-CH₃ Moderate Organic synthesis, pigments
4,5-Dimethylaniline C₈H₁₁N 121.18 4-CH₃, 5-CH₃ Low Polymer crosslinking agents
2-(Benzyloxy)aniline C₁₃H₁₃NO 199.25 2-OBz Very low Protective intermediates

Key Differences

Lipophilicity and Solubility :

  • The benzyloxy group in 2-(Benzyloxy)-4,5-dimethylaniline increases hydrophobicity compared to methoxy-substituted analogs like 4,5-Dimethoxy-2-methylaniline , reducing water solubility but enhancing compatibility with organic solvents.
  • Methyl groups in 4,5-dimethylaniline marginally improve solubility in polar aprotic solvents compared to the benzyloxy variant.

Reactivity: Methoxy groups in 4,5-Dimethoxy-2-methylaniline are stronger electron donors, activating the ring toward electrophilic substitution at the 2-position. Methyl groups in 2-(Benzyloxy)-4,5-dimethylaniline hinder access to the amine group, affecting its participation in nucleophilic reactions.

Thermal Stability :

  • Benzyloxy derivatives generally exhibit lower thermal stability than methoxy analogs due to the labile benzyl ether bond, which can cleave under high temperatures or acidic conditions.

Research Findings

  • Synthetic Utility : 4,5-Dimethoxy-2-methylaniline is frequently used in synthesizing indole alkaloids, whereas 2-(Benzyloxy)-4,5-dimethylaniline’s bulkier structure is preferred for sterically demanding coupling reactions (e.g., Suzuki-Miyaura).
  • Biological Activity : Methoxy-substituted anilines often show higher bioavailability in drug discovery, but benzyloxy derivatives may improve membrane permeability in lipophilic environments.

Biological Activity

2-(Benzyloxy)-4,5-dimethylaniline is an organic compound with the molecular formula C_{15}H_{17}NO, characterized by its unique aromatic structure that includes a benzyloxy group and two methyl groups attached to the aniline nitrogen. Its molecular weight is approximately 245.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block in drug synthesis.

The structural features of 2-(Benzyloxy)-4,5-dimethylaniline suggest that it may exhibit various biological activities. The presence of the benzyloxy group can enhance lipophilicity, potentially aiding in the compound's ability to cross biological membranes, while the dimethyl substitution may influence its reactivity and interaction with biological targets.

1. Inhibitory Activities

Research on similar compounds indicates that modifications to the benzyloxy group can significantly impact their inhibitory activities against various enzymes. For instance, derivatives with similar structural motifs have shown selective inhibition of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases such as Parkinson’s disease. A study reported that certain derivatives exhibited potent MAO-B inhibitory activity with IC50 values as low as 0.062 µM . This suggests that 2-(Benzyloxy)-4,5-dimethylaniline could potentially have similar inhibitory effects.

2. Antioxidant Properties

Compounds with a benzyloxy group have also been evaluated for their antioxidant properties. The ability to scavenge free radicals and chelate metals is crucial in preventing oxidative stress-related damage in cells. For example, derivatives designed from similar scaffolds were found to possess significant antioxidant activity, indicating that 2-(Benzyloxy)-4,5-dimethylaniline may exhibit comparable properties .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally related compounds and their reported biological activities:

Compound NameStructure FeaturesBiological Activity
4-(Benzyloxy)-2,5-dimethylanilineBenzyloxy group and two methylsPotential MAO-B inhibitor
2-(Benzyloxy)-4-methylanilineBenzyloxy structure with one methylLess sterically hindered; possible antioxidant
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylanilineDouble bond and phenyl groupDistinct reactivity; potential neuroprotective effects

Case Studies

While direct case studies on 2-(Benzyloxy)-4,5-dimethylaniline are scarce, the following examples illustrate the potential applications of similar compounds:

  • MAO-B Inhibition : A series of benzothiazole derivatives with benzyloxy substitutions were synthesized and evaluated for MAO-B inhibition. The most potent compound showed an IC50 value significantly lower than existing treatments . This highlights the therapeutic potential of compounds with similar structural features.
  • Neuroprotective Effects : Research into related compounds has demonstrated neuroprotective effects against oxidative stress and inflammation in neuronal models, suggesting that 2-(Benzyloxy)-4,5-dimethylaniline could also be beneficial in neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for 2-(Benzyloxy)-4,5-dimethylaniline, and what critical parameters influence yield?

  • Methodological Answer : Common routes include Friedel-Crafts alkylation (for benzyloxy group introduction) and selective methylation of precursor anilines. Key parameters include:
  • Temperature control (e.g., 0–5°C for nitration steps to avoid byproducts).
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitution).
  • Solvent polarity (e.g., THF or DMF for stabilizing intermediates).
    Yields are optimized by monitoring reaction progress via TLC and adjusting stoichiometry of benzylating agents (e.g., benzyl bromide) .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(Benzyloxy)-4,5-dimethylaniline?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm benzyloxy (-OCH₂C₆H₅) and dimethylamino (-N(CH₃)₂) groups. Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 257.1416 for C₁₅H₁₇NO₂).
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis of the benzyloxy group. Regularly check purity via HPLC (>98%) .

Advanced Research Questions

Q. How can conflicting reports on regioselectivity in electrophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and directing effects of substituents. To resolve:
  • Perform computational modeling (DFT calculations) to map electron density and predict sites (e.g., para to -OCH₂C₆H₅ vs. meta to -N(CH₃)₂).
  • Validate experimentally using isotopic labeling (e.g., D/H exchange) or competitive reactions with bromine .

Q. What strategies optimize the deprotection of benzyloxy groups without degrading sensitive functionalities?

  • Methodological Answer :
  • Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor by NMR to halt at the phenol intermediate.
  • Acidolysis : TFA/CH₂Cl₂ (1:4 v/v) at 0°C selectively cleaves benzyl ethers while preserving methyl groups.
  • Oxidative methods : OsO₄/NMO in THF/t-BuOH/H₂O (5:1:1) oxidizes benzyl ethers to ketones .

Q. How can structural modifications enhance the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to increase membrane permeability.
  • Metal complexation : Coordinate with Cu(II) or Ag(I) to amplify bacteriostatic effects.
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with positive controls (e.g., ampicillin) .

Q. What experimental approaches validate the compound’s role in liquid crystal (LC) phase behavior?

  • Methodological Answer :
  • Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., schlieren for nematic phases).
  • DSC Analysis : Measure phase transitions (Tm, Tc) to correlate with alkyl chain length on the benzyloxy group.
  • X-ray Diffraction : Confirm smectic layer spacing (~30–50 Å) in aligned samples .

Q. How do solvent effects influence catalytic coupling reactions involving this compound?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ in toluene/EtOH (3:1) with K₂CO₃ as base. Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts.
  • Ultrasound-assisted reactions : Enhance reaction rates by 40% via cavitation, reducing time from 24h to 8h .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for benzyloxy-group introduction?

  • Methodological Answer : Variations arise from moisture sensitivity or competing side reactions. Solutions include:
  • Stoichiometric drying : Pre-dry reagents (MgSO₄) and solvents (molecular sieves).
  • In situ quenching : Add aqueous NH₄Cl to terminate unreacted benzyl halides.
  • Alternative catalysts : Switch from AlCl₃ to FeCl₃ for milder conditions .

Q. Why do computational predictions of pKa values conflict with experimental measurements?

  • Methodological Answer :
    Theoretical models often underestimate solvation effects. Calibrate using:
  • Linear free-energy relationships (LFER) : Compare with Hammett σ values for substituents.
  • Potentiometric titration : Measure pKa in DMSO/H₂O (1:1) to bridge computational and experimental data .

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